molecular formula C12H12O4 B13091385 1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid

1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid

Cat. No.: B13091385
M. Wt: 220.22 g/mol
InChI Key: PDIYUGFOSZZYOF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid typically involves multiple steps. One common method includes the bromination of N-acetyl-L-lysine in the presence of sodium hydroxide under anaerobic conditions . This multi-step synthesis route ensures the formation of the desired compound with high purity. Industrial production methods may vary, but they generally follow similar synthetic routes to achieve large-scale production.

Chemical Reactions Analysis

1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthalene derivatives with additional functional groups, while reduction reactions can lead to the formation of more saturated compounds .

Scientific Research Applications

1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid has several scientific research applications. In chemistry, it is used as an intermediate compound for synthesizing other organic molecules . In biology and medicine, it may be utilized in the development of pharmaceuticals and other bioactive compounds. Additionally, this compound has industrial applications, particularly in the synthesis of fine chemicals and materials for liquid crystal displays, medicines, pesticides, spices, and inks .

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known that the compound can participate in various biochemical reactions due to its functional groups. These interactions can influence the activity of enzymes and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid can be compared with other similar compounds such as 2,3-Naphthalenedicarboxylic acid and 1,2,3,4-Tetrahydronaphthalene . These compounds share structural similarities but differ in their functional groups and chemical properties. For instance, 2,3-Naphthalenedicarboxylic acid has two carboxyl groups on a naphthalene ring, while 1,2,3,4-Tetrahydronaphthalene lacks the carboxyl groups. The presence of these functional groups in this compound makes it unique and suitable for specific applications in organic synthesis and industrial processes .

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylic acid

InChI

InChI=1S/C12H12O4/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(9)12(15)16/h1-4,9-10H,5-6H2,(H,13,14)(H,15,16)

InChI Key

PDIYUGFOSZZYOF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CC2=CC=CC=C21)C(=O)O)C(=O)O

Origin of Product

United States

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